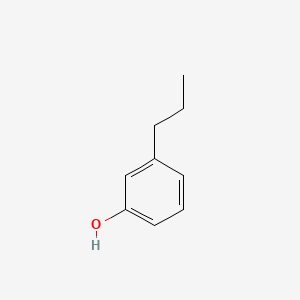3-Propylphenol
CAS No.: 621-27-2
Cat. No.: VC1712923
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 621-27-2 |
|---|---|
| Molecular Formula | C9H12O |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 3-propylphenol |
| Standard InChI | InChI=1S/C9H12O/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7,10H,2,4H2,1H3 |
| Standard InChI Key | MPWGZBWDLMDIHO-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=CC=C1)O |
| Canonical SMILES | CCCC1=CC(=CC=C1)O |
| Boiling Point | 228.0 °C |
| Melting Point | 26.0 °C |
Introduction
Chemical Identity and Structure
3-Propylphenol, also known as m-propylphenol, consists of a hydroxyl group attached to a benzene ring with a propyl chain at the meta position (position 3) relative to the hydroxyl group . Its molecular formula is C₉H₁₂O, with a molecular weight of 136.191 g/mol . The compound exists as a colorless to light yellow liquid at room temperature with a distinctive phenolic odor.
The chemical structure features:
-
A benzene ring with a hydroxyl (-OH) group
-
A propyl (-CH₂CH₂CH₃) chain at the meta position
The compound is known by several synonyms in scientific literature:
Synthesis Methods
Grignard Reaction Method
A practical and efficient synthesis pathway for 3-propylphenol involves a Grignard reaction followed by catalytic hydrogenation, as reported in the scientific literature . This method is particularly suitable for kilogram-scale preparation of the compound.
The synthesis proceeds through the following steps:
Critical factors for successful large-scale synthesis include:
-
Selection of appropriate solvent mixture
-
Careful control of temperature range during the Grignard reaction
This method is particularly valuable for preparing 3-propylphenol as a component in tsetse fly attractant blends, highlighting its practical applications in pest management solutions.
Hazard Classification and Toxicology
GHS Classification
According to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS), 3-propylphenol carries several hazard classifications that are important for safe handling and regulatory compliance .
Table 2: GHS Hazard Classification of 3-Propylphenol
Toxicological Profile
The toxicological characteristics of 3-propylphenol indicate moderate acute toxicity through various exposure routes:
-
Oral Toxicity: Studies with structurally related chemicals show LD₅₀ values in the range of 300-2000 mg/kg body weight/day, placing it in the moderate toxicity category .
-
Dermal Toxicity: Limited data are available, but guideline studies with 3-propylphenol indicate LD₅₀ values >2000 mg/kg body weight, suggesting relatively lower dermal toxicity compared to oral exposure .
-
Inhalation Toxicity: The LC₅₀ value (aerosol) for 3-propylphenol is between 1.08-4.98 mg/L, indicating moderate acute inhalation toxicity .
-
Corrosivity and Irritation: The compound is classified as corrosive to skin (Category 1C) and can cause serious eye damage, requiring appropriate protective measures during handling .
Toxicokinetics
Based on its physicochemical properties, 3-propylphenol demonstrates the following toxicokinetic behavior:
-
The moderate water solubility and partition coefficient (log Kow = 3.01) suggest that passive diffusion across the gastrointestinal tract and dermal absorption are possible routes of entry into the body .
-
Respiratory absorption may also occur, though to a lesser extent .
-
Studies with structurally related compounds (such as 4-tert-butylphenol) indicate that alkylphenols are primarily eliminated through urinary excretion, with a smaller fraction excreted via feces .
Applications and Uses
3-Propylphenol has several documented applications across different industries:
Pest Management
The compound serves as a component in tsetse fly attractant blends, contributing to vector control strategies for trypanosomiasis management in affected regions . Its effectiveness as an attractant makes it valuable in trapping systems designed to monitor and control tsetse fly populations.
Chemical Industry
Based on its classification in the fragrance chemical class, 3-propylphenol may be used in:
Research Applications
The compound serves as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume